molecular formula C14H13NO3 B14730985 (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone CAS No. 6994-37-2

(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone

Cat. No.: B14730985
CAS No.: 6994-37-2
M. Wt: 243.26 g/mol
InChI Key: GPMFXUOMLXKTKF-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H13NO3 This compound is characterized by the presence of an aminophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the formation of hydroxy benzophenones . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent that does not affect reducible substituents such as nitro and chloride groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include maintaining low temperatures and using efficient catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both an aminophenyl and a hydroxy-methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

6994-37-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(4-aminophenyl)-(2-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C14H13NO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,15H2,1H3

InChI Key

GPMFXUOMLXKTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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